1,2,4- vs. 1,3,4-Oxadiazole Regioisomer Lipophilicity: An Order-of-Magnitude log D Advantage
The 1,2,4‑oxadiazole regioisomer (the core of the target compound) exhibits substantially higher lipophilicity than its 1,3,4‑oxadiazole counterpart. In a systematic matched‑pair analysis across the AstraZeneca compound collection, the 1,3,4‑oxadiazole isomer showed an order of magnitude lower log D compared with the 1,2,4‑isomer in virtually all cases [1]. For drug‑discovery programs requiring enhanced membrane permeability or blood–brain barrier penetration, the higher intrinsic lipophilicity of the 1,2,4‑regioisomer is a selection‑critical parameter that cannot be replicated by 1,3,4‑oxadiazole analogs such as 2‑(2‑chloroethyl)‑5‑methyl‑1,3,4‑oxadiazole (CAS 1153752‑17‑0).
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | 1,2,4‑Oxadiazole regioisomer: higher log D (exact value substituent‑dependent, but systematically higher than 1,3,4‑isomer) |
| Comparator Or Baseline | 1,3,4‑Oxadiazole regioisomer: approximately 10‑fold lower log D |
| Quantified Difference | Approximately one order of magnitude (~10×) difference in log D |
| Conditions | Matched‑pair analysis in the AstraZeneca corporate compound collection; multiple structurally diverse pairs examined |
Why This Matters
For procurement decisions in early‑stage drug discovery, the order‑of‑magnitude lipophilicity difference between 1,2,4‑ and 1,3,4‑oxadiazole regioisomers means that substituting an analog with the wrong regioisomer can lead to a 10‑fold shift in log D, drastically altering ADME properties, off‑target binding, and developability.
- [1] Boström, J.; Hogner, A.; Llinas, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248. View Source
